molecular formula C7H2ClF6NS B6350587 2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% CAS No. 1246466-91-0

2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95%

Cat. No. B6350587
CAS RN: 1246466-91-0
M. Wt: 281.61 g/mol
InChI Key: ACZJHZRSWVWAKZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a planar, aromatic ring system. The trifluoromethyl groups are electron-withdrawing, which would affect the electron density and reactivity of the pyridine ring .


Chemical Reactions Analysis

As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing trifluoromethyl groups would make the pyridine ring less reactive towards electrophiles .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, with low solubility in water due to the presence of the trifluoromethyl groups .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst, and as a ligand for transition metal complexes. It is also used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes. Additionally, it has been used in the synthesis of heterocyclic compounds and in the study of their properties.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% in laboratory experiments is its high reactivity, which allows it to act as a catalyst in certain reactions. Additionally, the compound is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, the compound is relatively expensive, and the synthesis process can be difficult to control.

Future Directions

The future directions for research involving 2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% are numerous. Further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to improve the synthesis process, as well as to develop new applications for the compound. Other potential areas of research include the development of new catalysts based on the compound and the study of the compound’s interactions with other molecules.

Synthesis Methods

2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% is synthesized using a three-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride and 2-chloropyridine in an aqueous solution of sodium hydroxide. The second step involves the addition of trifluoromethylthiol to the reaction mixture, which results in the formation of the desired product. The third step involves the isolation and purification of the product.

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6NS/c8-5-1-4(16-7(12,13)14)3(2-15-5)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZJHZRSWVWAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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